molecular formula C12H13N3O2 B13224674 5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid

5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid

Katalognummer: B13224674
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: FWMKHRNNYWQNIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring, which is then coupled with a pyridine derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of these methods can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C12H13N3O2

Molekulargewicht

231.25 g/mol

IUPAC-Name

5-(1-propan-2-ylpyrazol-4-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-8(2)15-7-10(6-14-15)9-3-4-11(12(16)17)13-5-9/h3-8H,1-2H3,(H,16,17)

InChI-Schlüssel

FWMKHRNNYWQNIN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=C(C=N1)C2=CN=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.